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Compound of Interest

Compound Name: SP-96

Cat. No.: B15587123 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical anti-cancer activity of SP-96, a

novel non-ATP-competitive inhibitor of Aurora Kinase B, with other established Aurora Kinase

inhibitors. The data presented is based on publicly available experimental findings, offering a

resource for independent validation and further research.

Executive Summary
SP-96 is a potent and highly selective inhibitor of Aurora Kinase B with a reported IC50 of

0.316 nM.[1][2] A key distinguishing feature of SP-96 is its remarkable selectivity, being over

2000-fold more selective for Aurora B than for the receptor tyrosine kinases FLT3 and KIT.[1][2]

[3] This high selectivity is anticipated to translate into a reduced side-effect profile, particularly

concerning myelosuppression, a common dose-limiting toxicity associated with less selective

Aurora B inhibitors that also target FLT3 and KIT.[2][4] Preclinical data indicates that SP-96
exhibits anti-proliferative activity against cancer cell lines, including the triple-negative breast

cancer (TNBC) cell line MDA-MD-468.[1][2][3] This guide compares the in vitro activity of SP-
96 with the well-characterized Aurora Kinase inhibitors Barasertib (AZD1152), Tozasertib (VX-

680), and ZM 447439.
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The following tables summarize the in vitro potency and anti-proliferative activity of SP-96 and

its comparators against Aurora Kinase B and various cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Potency

Compound Target IC50 (nM)
Selectivity vs.
FLT3/KIT

Mechanism of
Action

SP-96 Aurora B 0.316[1][2]
>2000-fold[1][2]

[3]

Non-ATP-

competitive[1][2]

Barasertib

(AZD1152-

HQPA)

Aurora B 0.37[5][6] Less Selective ATP-competitive

Tozasertib (VX-

680)
Aurora A Ki = 0.6[7]

Inhibits FLT3 (Ki

= 30 nM)
ATP-competitive

Aurora B Ki = 18[7]

Aurora C Ki = 4.6[7]

ZM 447439 Aurora A 110[8][9]
>8-fold vs.

MEK1, Src, Lck
ATP-competitive

Aurora B 130[8][9]

Table 2: In Vitro Anti-Proliferative Activity (GI50/IC50 in nM)
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Compound
MDA-MB-
468 (Breast)

NCI-H661
(Lung)

U-937
(Leukemia)

HL-60
(Leukemia)

HT-29
(Colon)

SP-96

Reported

Inhibition[1]

[2]

- - - -

Barasertib

(AZD1152-

HQPA)

- - -
IC50 <

100[10]
-

Tozasertib

(VX-680)
- - - IC50 ≈ 300[5] 150

ZM 447439 - 2900 >100,000 - -

Note: Direct comparative NCI-60 data for SP-96 is not publicly available. The table reflects

reported activity and data from various sources. A dash (-) indicates that data was not found in

the conducted search.

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for

evaluating the anti-cancer activity of Aurora B inhibitors.
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Figure 1: Simplified Aurora B Signaling Pathway in Mitosis
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Figure 1: Simplified Aurora B Signaling Pathway in Mitosis
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Figure 2: General Experimental Workflow for In Vitro Evaluation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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